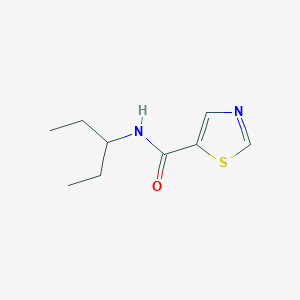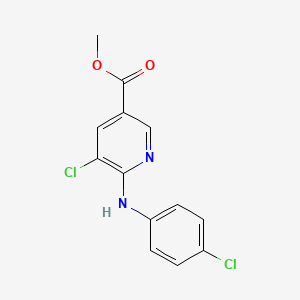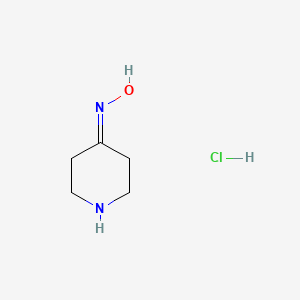
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2. It is also known by its IUPAC name, (1-acetyl-3-azetidinyl)methanol. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxymethyl group attached to the azetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I).
Major Products Formed
Oxidation: The major product is 1-(3-carboxy-3-methylazetidin-1-yl)ethan-1-one.
Reduction: The major product is 1-(3-hydroxy-3-methylazetidin-1-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as 1-(3-chloro-3-methylazetidin-1-yl)ethan-1-one for halogenation reactions.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxyazetidin-1-yl)ethan-1-one: Lacks the methyl group on the azetidine ring, which may affect its reactivity and biological activity.
1-(3-Methylazetidin-1-yl)ethan-1-one: Lacks the hydroxymethyl group, which may influence its solubility and ability to form hydrogen bonds.
1-(3-Hydroxy-3-methylpyrrolidin-1-yl)ethan-1-one: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which may affect its conformational flexibility and interactions with target proteins.
The unique combination of the hydroxymethyl group and the azetidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
1-(3-hydroxy-3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)7-3-6(2,9)4-7/h9H,3-4H2,1-2H3 |
Clave InChI |
ASKACAPZOBZKNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(C1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B13501075.png)




![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)


![1-[(5R)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13501137.png)





